5-chloro-2-fluoro-1H-indole
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Overview
Description
5-chloro-2-fluoro-1H-indole: is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-2-fluoro-1H-indole can be achieved through various methods. One common approach involves the Fischer indole synthesis , where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions . Another method includes the cyclization of appropriate precursors using catalysts such as methanesulfonic acid .
Industrial Production Methods: Industrial production often involves optimizing these synthetic routes to achieve higher yields and purity. The use of high vacuum distillation and recrystallization from solvents like petroleum ether ensures the compound’s quality .
Chemical Reactions Analysis
Types of Reactions: 5-chloro-2-fluoro-1H-indole undergoes various chemical reactions, including:
Electrophilic substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Nucleophilic substitution: The presence of chlorine and fluorine atoms allows for nucleophilic substitution reactions.
Common Reagents and Conditions:
Electrophilic substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The reactions yield various derivatives, including halogenated indoles , nitroindoles , and sulfonated indoles .
Scientific Research Applications
Chemistry: 5-chloro-2-fluoro-1H-indole is used as a building block in organic synthesis to create more complex molecules .
Biology: Indole derivatives, including this compound, exhibit antiviral , anti-inflammatory , and anticancer activities .
Medicine: The compound is explored for its potential in developing new pharmaceutical drugs due to its biological activities .
Industry: In the industrial sector, it is used in the synthesis of dyes , pigments , and agrochemicals .
Mechanism of Action
The mechanism of action of 5-chloro-2-fluoro-1H-indole involves its interaction with various molecular targets and pathways . The compound binds to specific receptors or enzymes, leading to inhibition or activation of biological processes . For instance, its anticancer activity may involve the inhibition of cell proliferation pathways .
Comparison with Similar Compounds
- 5-chloro-1H-indole
- 5-fluoro-1H-indole
- 2-chloro-1H-indole
- 2-fluoro-1H-indole
Comparison: 5-chloro-2-fluoro-1H-indole is unique due to the presence of both chlorine and fluorine atoms, which enhances its chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C8H5ClFN |
---|---|
Molecular Weight |
169.58 g/mol |
IUPAC Name |
5-chloro-2-fluoro-1H-indole |
InChI |
InChI=1S/C8H5ClFN/c9-6-1-2-7-5(3-6)4-8(10)11-7/h1-4,11H |
InChI Key |
IGZAGWFBNMNPGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(N2)F |
Origin of Product |
United States |
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